Triphenyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)silane
Overview
Description
Triphenyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)silane is a chemical compound with the molecular formula C30H31BO2Si[_{{{CITATION{{{1{Triphenyl [3- (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl ...](https://www.chemspider.com/Chemical-Structure.92170568.html). It is a boronic ester derivative featuring a triphenylsilyl group attached to a phenyl ring that is further substituted with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety[{{{CITATION{{{_1{Triphenyl 3- (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl .... This compound is known for its utility in various organic synthesis reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Triphenyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)silane typically involves the reaction of phenylboronic acid with triphenylchlorosilane in the presence of a suitable catalyst[_{{{CITATION{{{1{Triphenyl [3- (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl ...](https://www.chemspider.com/Chemical-Structure.92170568.html). The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boronic ester[{{{CITATION{{{_1{Triphenyl 3- (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl ....
Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar methods but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance production efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions: Triphenyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)silane is primarily used in cross-coupling reactions, such as the Suzuki-Miyaura reaction. It can also undergo oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Suzuki-Miyaura Reaction: Palladium catalysts (e.g., Pd(PPh3)4), base (e.g., potassium carbonate), and an organic solvent (e.g., toluene or water).
Oxidation: Common oxidizing agents include hydrogen peroxide or chromium(VI) compounds.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for reduction reactions.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products Formed:
Suzuki-Miyaura Reaction: Biaryl compounds.
Oxidation: Phenols or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Amides or ethers.
Scientific Research Applications
Triphenyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)silane is widely used in scientific research due to its versatility in organic synthesis. It is employed in the development of pharmaceuticals, agrochemicals, and advanced materials. Its use in the Suzuki-Miyaura reaction is particularly valuable for constructing complex organic molecules, including natural products and biologically active compounds.
Mechanism of Action
The compound exerts its effects primarily through its role as a boronic ester in cross-coupling reactions. The mechanism involves the formation of a palladium-boron complex, followed by transmetalation and reductive elimination steps to form the final product. The molecular targets and pathways involved are typically the carbon-boron bonds in the boronic ester, which facilitate the formation of carbon-carbon bonds in the final products.
Comparison with Similar Compounds
Triphenyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)silane is unique due to its triphenylsilyl group, which provides steric hindrance and stability to the boronic ester[_{{{CITATION{{{_1{Triphenyl 3- (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl .... Similar compounds include:
Boronic acids: These are simpler boronic esters without the triphenylsilyl group.
Boronic esters: Other boronic esters with different substituents on the phenyl ring.
Triphenylphosphine derivatives: Compounds with triphenylphosphine groups instead of triphenylsilyl groups.
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Properties
IUPAC Name |
triphenyl-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]silane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31BO2Si/c1-29(2)30(3,4)33-31(32-29)24-15-14-22-28(23-24)34(25-16-8-5-9-17-25,26-18-10-6-11-19-26)27-20-12-7-13-21-27/h5-23H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMUHVDZWEAZSRP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31BO2Si | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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